molecular formula C12H10BrNO2 B1642283 3-Bromo-5-(4-methoxyphenoxy)pyridine

3-Bromo-5-(4-methoxyphenoxy)pyridine

Cat. No.: B1642283
M. Wt: 280.12 g/mol
InChI Key: HASYMAAOYHUCJS-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxyphenoxy)pyridine is a heteroaromatic compound featuring a pyridine core substituted at the 3-position with a bromine atom and at the 5-position with a 4-methoxyphenoxy group. Its molecular formula is C₁₂H₁₀BrNO₂, and it serves as a critical intermediate in pharmaceutical and materials chemistry due to its versatile reactivity. The bromine atom enables cross-coupling reactions (e.g., Suzuki, Sonogashira), while the 4-methoxyphenoxy group contributes to electronic modulation and steric effects, influencing binding affinity in biological systems .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

3-bromo-5-(4-methoxyphenoxy)pyridine

InChI

InChI=1S/C12H10BrNO2/c1-15-10-2-4-11(5-3-10)16-12-6-9(13)7-14-8-12/h2-8H,1H3

InChI Key

HASYMAAOYHUCJS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OC2=CC(=CN=C2)Br

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC(=CN=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

  • 4-Methoxyphenoxy vs. Fluorophenoxy: The 4-fluorophenoxy analogue (C₁₁H₇BrFNO) exhibits higher electronegativity, altering electronic distribution and solubility compared to the methoxy variant. This makes it suitable for optoelectronic applications .
  • Trimethoxyphenyl vs. Boronate Ester: The trimethoxyphenyl group in C₁₄H₁₄BrNO₃ enhances π-π stacking in biological targets (e.g., tubulin), while the boronate ester in C₁₃H₁₈BBrNO₂ facilitates cross-coupling reactions for drug synthesis .
  • Bromopropoxy Substituent: The dual bromine atoms in C₈H₉Br₂NO enable sequential substitution, useful in multistep syntheses .

Physicochemical Properties

  • Crystallography : Analogues like 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibit defined hydrogen bonding patterns, critical for solid-state stability .
  • Thermal Stability : Trimethylsilyl groups in alkynyl derivatives enhance thermal resistance, favoring high-temperature applications .

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